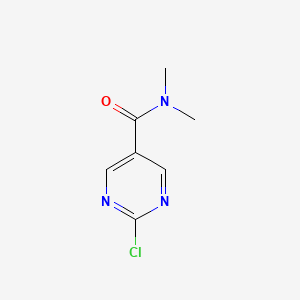
2-Chloro-N,N-dimethyl-5-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N,N-dimethyl-5-pyrimidinecarboxamide is an organic compound with the molecular formula C6H8ClN3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-dimethyl-5-pyrimidinecarboxamide typically involves the chlorination of N,N-dimethyl-5-pyrimidinecarboxamide. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the pyrimidine ring. The process involves the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The process involves the use of large reactors and precise control of temperature and pressure to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N,N-dimethyl-5-pyrimidinecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used in the substitution reactions. For example, substitution with an amine would yield an N-substituted pyrimidine derivative.
Aplicaciones Científicas De Investigación
2-Chloro-N,N-dimethyl-5-pyrimidinecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N,N-dimethyl-5-pyrimidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom at the 2-position plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on the target molecules. This interaction can inhibit the activity of enzymes or modulate the function of receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-N,N-dimethylacetamide: Similar in structure but with an acetamide group instead of a pyrimidine ring.
2-Chloro-N,N-dimethyl-5-pyrimidinamine: Similar but with an amine group instead of a carboxamide group.
Uniqueness
2-Chloro-N,N-dimethyl-5-pyrimidinecarboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and biological activity. Its ability to undergo selective substitution reactions makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C7H8ClN3O |
|---|---|
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
2-chloro-N,N-dimethylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C7H8ClN3O/c1-11(2)6(12)5-3-9-7(8)10-4-5/h3-4H,1-2H3 |
Clave InChI |
CDBYNSBJWYMZEZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CN=C(N=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















